molecular formula C18H17Cl2N3O2S2 B2635904 (2,5-Dichlorothiophen-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897487-58-0

(2,5-Dichlorothiophen-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Katalognummer B2635904
CAS-Nummer: 897487-58-0
Molekulargewicht: 442.37
InChI-Schlüssel: ARSHWBNXZCCOKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(2,5-Dichlorothiophen-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a research compound with the molecular formula C18H17Cl2N3O2S2 and a molecular weight of 442.37. It is related to a class of compounds known as cyanopyridines, which have been used as precursors for the preparation of different types of compounds such as nicotinamide, nicotinic acid, and isonicotinic acid .


Molecular Structure Analysis

The molecular structure of this compound has been characterized using different spectroscopic methods, including Mass ESI–HRMS measurements, 1H, 13C, NMR spectra, and 2D NMR spectra (COSY, HSQC, and HMBC) . The compound crystallizes in the orthorhombic, Pbcn space group with unit cell dimensions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 442.37. More specific physical and chemical properties are not available in the literature.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

One study conducted by Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives, including those related to the specified compound, and evaluated their antimicrobial activity against bacteria and fungi. The study demonstrated variable and modest antimicrobial activities for the synthesized compounds, indicating their potential as lead compounds for further antimicrobial agent development. The new compounds were characterized based on elemental analysis and spectral studies (Patel, Agravat, & Shaikh, 2011).

Synthesis and Biological Activity of Piperazin-1-ylmethanone Derivatives

Mhaske, Shelke, Raundal, and Jadhav (2014) reported on the synthesis of a novel series of piperazin-1-ylmethanone derivatives by reacting 2-substituted-4-methylthiazole-5-carboxylic acid with N-substituted benzyl piperazine. These compounds were evaluated for their in vitro antibacterial activity, showing moderate to good efficacy. This research provides insight into the structural modifications impacting antimicrobial activity and highlights the therapeutic potential of these derivatives (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Dual Action Antidepressant Drugs

Orus et al. (2002) synthesized benzo[b]thiophene derivatives, aiming to develop new dual-action antidepressant drugs with affinity for 5-HT1A receptors and serotonin reuptake inhibition. This study underscores the chemical versatility of the thiophene derivatives and their potential in treating depressive disorders by targeting multiple pathways (Orus et al., 2002).

Antagonists of GPR7

Romero et al. (2012) discussed the discovery and evaluation of small molecule antagonists for the G protein-coupled receptor NPBWR1 (GPR7), focusing on compounds with subnanomolar potencies. This research highlights the application of such derivatives in neuroscience, particularly in understanding and potentially treating conditions associated with GPR7 (Romero et al., 2012).

Zukünftige Richtungen

The compound belongs to a class of compounds that have shown potential pharmacological activities, such as antimicrobial, antitumor, and anti-inflammatory properties . Therefore, future research could focus on exploring these potential activities further.

Eigenschaften

IUPAC Name

(2,5-dichlorothiophen-3-yl)-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O2S2/c1-10-3-4-12(25-2)14-15(10)27-18(21-14)23-7-5-22(6-8-23)17(24)11-9-13(19)26-16(11)20/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSHWBNXZCCOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dichlorothiophen-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.